

# (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid structure elucidation

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## Compound of Interest

**Compound Name:** (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

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An In-Depth Technical Guide to the Structure Elucidation of **(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid**

## Foreword: The Imperative of Unambiguous Structural Verification

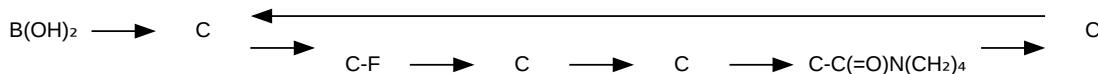
In the landscape of modern drug discovery and materials science, **(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid** stands as a valuable building block. Its utility in constructing complex molecules, particularly as a precursor for inhibitors of enzymes like PI3K and mTOR, necessitates an absolute and unequivocal confirmation of its chemical structure.<sup>[1]</sup> The presence of multiple reactive moieties—a boronic acid, a fluorine substituent, and a tertiary amide—demands a multi-faceted analytical approach. Misidentification can lead to failed syntheses, misinterpreted biological data, and significant delays in development pipelines.

This guide eschews a simplistic checklist methodology. Instead, it provides a comprehensive, logic-driven framework for the structural elucidation of this specific molecule, grounded in first principles and field-proven techniques. We will explore not just what experiments to perform, but why specific techniques are chosen and how their data streams are integrated into a single, self-validating conclusion. This document is intended for researchers, analytical scientists, and

drug development professionals who require a robust and defensible strategy for molecular characterization.

## Molecular Blueprint: Physicochemical and Structural Overview

The target molecule, **(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid**, is a substituted arylboronic acid. The strategic placement of the fluorine atom and the pyrrolidine amide group significantly influences its electronic properties, reactivity, and potential for intermolecular interactions.



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Caption: 2D representation of the core molecular structure.

A foundational understanding begins with its basic physicochemical properties, which inform analytical method development, such as solvent selection and storage conditions.

Table 1: Physicochemical Properties of **(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid**

Property	Value	Source
Molecular Formula	<chem>C11H13BFNO3</chem>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	237.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white solid	<a href="#">[1]</a>
Melting Point	146-148 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Storage	2-8°C, Sealed in dry atmosphere	<a href="#">[1]</a> <a href="#">[3]</a>
Predicted pKa	7.75 ± 0.58	<a href="#">[1]</a> <a href="#">[3]</a>

## The Analytical Gauntlet: A Workflow for Structural Confirmation

No single technique can provide absolute proof of structure. A robust elucidation strategy relies on the orthogonal and complementary nature of multiple analytical methods. The following workflow illustrates a logical progression from confirming molecular formula to detailing the precise connectivity and three-dimensional arrangement of atoms.

Caption: Integrated workflow for comprehensive structure elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the chemical environment and connectivity of each atom. For this specific molecule, a suite of 1D and 2D NMR experiments is required.

### <sup>1</sup>H NMR Spectroscopy

Causality: Proton NMR provides the initial fingerprint of the molecule, revealing the number of distinct proton environments, their integration (relative numbers), and their proximity to one another through spin-spin coupling.

### Expected Spectral Features:

- Aromatic Region ( $\delta$  7.0-8.5 ppm): Three protons on the phenyl ring will exhibit complex splitting patterns due to  $^3$ JHH (ortho),  $^4$ JHH (meta), and through-space or bond-based JHF couplings.
- Pyrrolidine Region ( $\delta$  3.0-4.0 ppm and  $\delta$  1.8-2.2 ppm): The eight protons of the pyrrolidine ring are expected to show complex, overlapping multiplets. The two  $\text{CH}_2$  groups adjacent to the nitrogen will be deshielded ( $\delta$  ~3.5 ppm) compared to the other two  $\text{CH}_2$  groups ( $\delta$  ~1.9 ppm). Due to the restricted rotation around the amide C-N bond, the protons on each methylene group can be diastereotopic, leading to even more complex splitting.
- Boronic Acid Protons ( $\text{B}(\text{OH})_2$ ): These protons are acidic and rapidly exchange with trace water in the solvent. This typically results in a broad, low-intensity singlet that can appear over a wide chemical shift range and may not be reliably observed.

## **$^{13}\text{C}$ NMR Spectroscopy**

Causality:  $^{13}\text{C}$  NMR confirms the carbon skeleton of the molecule. The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms.

### Expected Spectral Features:

- Carbonyl Carbon ( $\delta$  ~165-170 ppm): A single, distinct signal for the amide carbonyl carbon.
- Aromatic Carbons ( $\delta$  ~110-165 ppm): Six signals are expected. The carbon directly bonded to the fluorine will show a large  $^1\text{JCF}$  coupling, appearing as a doublet. The carbon bonded to the boron atom (ipso-carbon) will have a characteristic chemical shift and may appear broader due to coupling with the quadrupolar  $^{11}\text{B}$  nucleus.
- Pyrrolidine Carbons ( $\delta$  ~24-50 ppm): Four signals corresponding to the four distinct methylene groups in the pyrrolidine ring.

## **$^{19}\text{F}$ NMR Spectroscopy**

Causality: Given that approximately 20-30% of all drugs are fluorinated,  $^{19}\text{F}$  NMR is a critical tool in pharmaceutical analysis.<sup>[4]</sup> It offers high sensitivity and a wide chemical shift range,

making it an excellent probe of the local electronic environment with no background interference.[5]

Expected Spectral Features:

- A single resonance is expected for the one fluorine atom. Its chemical shift will be indicative of its position on the electron-deficient aromatic ring.
- This signal will likely appear as a multiplet due to coupling with adjacent aromatic protons (typically  $^3\text{J}_{\text{HF}} \approx 7\text{-}10$  Hz).

## **$^{11}\text{B}$ NMR Spectroscopy**

Causality: This experiment is non-negotiable for any boronic acid. It directly probes the boron atom, confirming its hybridization state and integrity.[6][7]

Expected Spectral Features:

- A single, relatively broad signal is expected in the range of  $\delta$  +25 to +35 ppm, which is characteristic of a trigonal planar ( $\text{sp}^2$ -hybridized) arylboronic acid.[8] A significant upfield shift (towards  $\delta$  0-10 ppm) would indicate the formation of a tetrahedral ( $\text{sp}^3$ -hybridized) boronate species, for instance, through complexation with a diol or solvent.[7][9] The signal is often broad due to the quadrupolar nature of the  $^{11}\text{B}$  nucleus ( $I = 3/2$ ).[10]

Table 2: Predicted NMR Chemical Shifts ( $\delta$  in ppm)

Nucleus	Functional Group	Predicted Chemical Shift ( $\delta$ )	Key Couplings / Notes
$^1\text{H}$	Aromatic (3H)	7.0 - 8.5	Complex multiplets (JHH, JHF)
Pyrrolidine N-CH <sub>2</sub> (4H)		3.0 - 4.0	Overlapping multiplets
Pyrrolidine C-CH <sub>2</sub> (4H)		1.8 - 2.2	Overlapping multiplets
B(OH) <sub>2</sub> (2H)	Variable, broad		Often exchanges with D <sub>2</sub> O
$^{13}\text{C}$	C=O (Amide)	165 - 170	
C-F	158 - 164		Large $^1\text{JCF}$ coupling
C-B	125 - 135		May be broad
Aromatic CH	115 - 140		
Pyrrolidine N-CH <sub>2</sub>	45 - 50		
Pyrrolidine C-CH <sub>2</sub>	24 - 27		
$^{19}\text{F}$	Ar-F	-105 to -120	Relative to CFCl <sub>3</sub>
$^{11}\text{B}$	B(OH) <sub>2</sub>	+25 to +35	Broad signal, characteristic of sp <sup>2</sup> Boron

## 2D NMR for Final Connectivity Proof

Causality: While 1D NMR suggests the pieces, 2D NMR (COSY, HSQC, HMBC) puts the puzzle together, providing unambiguous proof of atom-to-atom connectivity.

- COSY (Correlation Spectroscopy): Maps  $^1\text{H}$ - $^1\text{H}$  coupling networks, confirming the proton connectivity within the phenyl and pyrrolidine rings.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, definitively assigning the carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall molecular framework. It reveals correlations between protons and carbons over two to three bonds.

Caption: Key expected HMBC correlations for structural verification.

## Protocol 1: Complete NMR Analysis

- Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Ensure complete dissolution.
- Instrumentation: Use a high-field NMR spectrometer ( $\geq$ 400 MHz) equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition: Acquire a standard 1D proton spectrum with sufficient scans to achieve a signal-to-noise ratio  $>100:1$  for the aromatic signals.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C spectrum. An overnight acquisition may be necessary to obtain adequate signal-to-noise for all carbons.
- <sup>19</sup>F NMR Acquisition: Using the broadband probe, acquire a proton-decoupled <sup>19</sup>F spectrum.
- <sup>11</sup>B NMR Acquisition: Tune the probe to the <sup>11</sup>B frequency. Acquire a 1D spectrum. For optimal results, use a quartz NMR tube to eliminate background signals from borosilicate glass.[10]
- 2D NMR Acquisition: Perform standard gCOSY, gHSQC, and gHMBC experiments using manufacturer-provided parameter sets, optimizing the spectral width for each dimension.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate spectra to the residual solvent peak.

# Mass Spectrometry (MS): Confirming Mass and Formula

**Causality:** High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition and, by extension, the molecular formula.

**Challenges and Solutions:** A well-known challenge in the MS analysis of boronic acids is their tendency to undergo thermal dehydration in the ion source to form cyclic trimers known as boroxines.[\[11\]](#) This can complicate the spectrum.

- Solution:** Employing "soft" ionization techniques like Electrospray Ionization (ESI), particularly in negative ion mode, minimizes this degradation. Additionally, coupling liquid chromatography with MS (LC-MS) allows for analysis at lower temperatures.[\[12\]](#)[\[13\]](#)

**Expected Ions:**

- [M-H]<sup>-</sup>:** The deprotonated parent molecule is expected to be a prominent ion in negative ESI mode.
- [M+CH<sub>3</sub>COO]<sup>-</sup>:** An acetate adduct may be observed if ammonium acetate is used as a mobile phase additive.
- Boroxine Fragments:** While minimized, ions corresponding to the dehydrated trimer may still be present at low intensities.

Table 3: Expected Ions in High-Resolution Mass Spectrometry (Negative ESI)

<b>Ion</b>	<b>Calculated Exact Mass</b>	<b>Description</b>
[C <sub>11</sub> H <sub>12</sub> BFNO <sub>3</sub> ] <sup>-</sup>	236.0899	[M-H] <sup>-</sup>
[C <sub>11</sub> H <sub>13</sub> BFNO <sub>3</sub> + CH <sub>3</sub> COO] <sup>-</sup>	296.1113	[M+Acetate] <sup>-</sup>

## Protocol 2: UPLC-HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
- Chromatography: Use a UPLC system with a C18 column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[\[12\]](#)
- MS Instrumentation: Couple the UPLC to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Ionization: Use an ESI source operating in negative ion mode.
- Data Acquisition: Acquire data over a mass range of m/z 50-750.
- Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Compare the measured exact mass of the [M-H]<sup>-</sup> ion to the theoretical mass. A mass accuracy of <5 ppm is required for confident formula assignment.

## Vibrational Spectroscopy (FT-IR): Functional Group Identification

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds. It serves as a rapid and reliable method to confirm the presence of key functional groups.

Expected Absorption Bands:

- O-H Stretch (Boronic Acid): A very broad and strong absorption centered around 3300 cm<sup>-1</sup>.
- Aromatic C-H Stretch: Sharp peaks just above 3000 cm<sup>-1</sup>.
- Aliphatic C-H Stretch (Pyrrolidine): Sharp peaks just below 3000 cm<sup>-1</sup>.
- C=O Stretch (Tertiary Amide): A very strong and sharp absorption band between 1630-1680 cm<sup>-1</sup>.[\[14\]](#) The lack of N-H bands in the 3200-3500 cm<sup>-1</sup> region confirms the amide is tertiary.[\[15\]](#)
- Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm<sup>-1</sup> region.

- B-O Stretch: A strong, characteristic band typically found around  $1350\text{ cm}^{-1}$ .

## Protocol 3: FT-IR Analysis

- Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
- Sample Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Data Analysis: The background is automatically subtracted. Identify the key absorption bands and compare them to expected values for the proposed structure.

## X-ray Crystallography: The Definitive Proof

Causality: When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.<sup>[16]</sup> It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks common to boronic acids.<sup>[17]</sup>

Methodology Overview:

- Crystal Growth: The most challenging step is often growing a single, defect-free crystal suitable for diffraction (typically  $>0.1\text{ mm}$ ).<sup>[18]</sup> This is usually achieved by slow evaporation of a saturated solution.
- Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.<sup>[18]</sup>
- Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This model is then refined computationally to best fit the experimental data, yielding the final atomic positions.

## Protocol 4: Single-Crystal X-ray Diffraction

- Crystal Growth: Attempt crystallization from various solvents (e.g., ethanol, water, ethyl acetate) via slow evaporation, vapor diffusion, or solvent layering.
- Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a cryoloop.
- Data Collection: Place the mounted crystal on the diffractometer, cool it under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and collect diffraction data.
- Structure Refinement: Use specialized software (e.g., Olex2, SHELX) to solve and refine the crystal structure.
- Validation: The final refined structure should have low R-factors and residual electron density, confirming the quality of the model.

## Conclusion: A Self-Validating Structural Dossier

The structural elucidation of **(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid** is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

Caption: Convergence of analytical data to confirm the final structure.

HRMS validates the elemental formula. FT-IR confirms the presence of the expected functional groups. The full suite of 1D and 2D NMR experiments pieces together the atomic connectivity, while  $^{11}\text{B}$  and  $^{19}\text{F}$  NMR specifically verify the integrity of the boron and fluorine centers. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of structure in the solid state. Together, these data form a robust, self-validating dossier that provides absolute confidence in the identity and purity of the material, a prerequisite for its successful application in research and development.

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